![molecular formula C22H22Cl2N4O2S2 B2739348 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1327586-35-5](/img/structure/B2739348.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride
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Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H22Cl2N4O2S2 and its molecular weight is 509.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis of novel heterocyclic compounds derived from similar structural frameworks, aiming to explore their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, novel compounds with anti-inflammatory and analgesic activities have been synthesized from precursors like visnagenone and khellinone, suggesting that derivatives of similar complex structures, including N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride, may possess significant pharmacological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Applications in Drug Design
The compound's structure, which incorporates thiazole and morpholine rings, suggests its potential utility in designing drugs targeting specific receptors or enzymes. For instance, compounds containing morpholine and thiazole structures have been evaluated for their anti-anoxic activities, revealing the importance of the spatial arrangement and electronic properties of these moieties in medicinal chemistry (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties, showing potential against various bacterial and fungal strains. This indicates that N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride could also be explored for its antimicrobial efficacy, contributing to the development of new antibacterial and antifungal agents (Desai, Dodiya, & Shihora, 2011).
Pharmacological Activities
Exploring the pharmacological activities of compounds with similar structures has led to the identification of potential therapeutic agents. For instance, the design and synthesis of new triazole derivatives containing a morpholine moiety as antimicrobial agents have been reported, highlighting the versatility of these chemical frameworks in drug discovery (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2.ClH/c1-14-12-15(23)13-18-19(14)25-22(31-18)27(7-6-26-8-10-29-11-9-26)21(28)20-24-16-4-2-3-5-17(16)30-20;/h2-5,12-13H,6-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVJFQSWHKOYRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride |
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